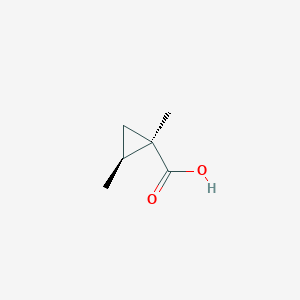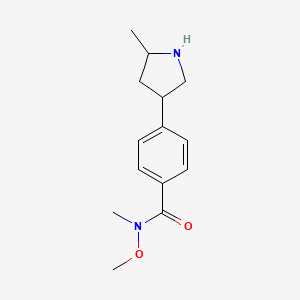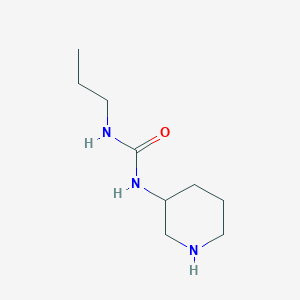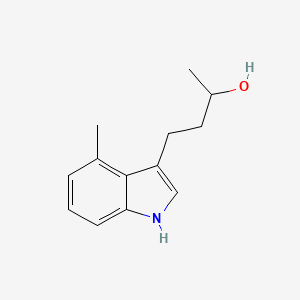
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity. The presence of two methyl groups and a carboxylic acid functional group makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable alkenes using diazo compounds in the presence of transition metal catalysts. For instance, the reaction of 2-butene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product.
化学反応の分析
Types of Reactions
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives. Its chiral nature also makes it useful in stereochemical studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can act as enzyme inhibitors or receptor agonists/antagonists.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure imparts desirable properties to polymers and other materials.
作用機序
The mechanism of action of (1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the cyclopropane ring can participate in covalent bonding or ring-opening reactions. These interactions can modulate the activity of biological pathways or chemical processes.
類似化合物との比較
Similar Compounds
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: This compound has a similar cyclopropane structure but with an amino group and a vinyl group.
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxamide: This derivative has an amide group instead of a carboxylic acid group.
Uniqueness
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. The presence of two methyl groups and a carboxylic acid group in a strained three-membered ring makes it distinct from other cyclopropane derivatives. This unique structure imparts specific reactivity and properties that are valuable in various applications.
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
(1R,2S)-1,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(4,2)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-,6+/m0/s1 |
InChIキー |
MMEAVAVRZYNYFB-UJURSFKZSA-N |
異性体SMILES |
C[C@H]1C[C@@]1(C)C(=O)O |
正規SMILES |
CC1CC1(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)







![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)


![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)

![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
